Bienvenue dans la boutique en ligne BenchChem!

3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Anticonvulsant SAR Medicinal chemistry Triazoloquinazoline

CAS 477853-43-3 is a critical SAR probe within the triazolo[4,3-c]quinazoline class. Its 2,4-dichlorophenyl substituent at position 3 and N-phenylamine at position 5 distinguish it from 3,4-dichloro or mono-halogen analogs, directly modulating anticonvulsant potency (MES model), EGFR-TK inhibition (IC₅₀), and Topo II/DNA intercalation activity. This substitution pattern occupies an unexplored node of the triazoloquinazoline SAR matrix, making it essential for systematic halogen tolerance mapping. Ideal for screening cascades at 30–300 mg/kg (MES) and in vitro kinase/cancer cell panels (HCT-116, HepG2, MCF-7). Ensure empirical verification of target engagement; biological performance cannot be assumed from related analogs.

Molecular Formula C21H13Cl2N5
Molecular Weight 406.27
CAS No. 477853-43-3
Cat. No. B2371745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
CAS477853-43-3
Molecular FormulaC21H13Cl2N5
Molecular Weight406.27
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C21H13Cl2N5/c22-13-10-11-15(17(23)12-13)19-26-27-20-16-8-4-5-9-18(16)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25)
InChIKeyUQCULXQUEBXGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 477853-43-3): Chemical Class and Procurement Context


3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 477853-43-3) is a synthetic small-molecule heterocycle belonging to the [1,2,4]triazolo[4,3-c]quinazoline class, with molecular formula C₂₁H₁₃Cl₂N₅ and a molecular weight of 406.27 g/mol . This class is recognized in medicinal chemistry for its polypharmacological profile, including anticonvulsant, anticancer (EGFR-TK and Topo II inhibition), antimicrobial, and anti-inflammatory activities reported across structurally related derivatives [1][2]. The compound features a 2,4-dichlorophenyl substituent at position 3 and an N-phenylamine at position 5 of the fused triazoloquinazoline core—a substitution pattern that distinguishes it from other triazolo[4,3-c]quinazoline analogs and may confer distinct electronic and steric properties relevant to target engagement.

Why Generic Substitution of 3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 477853-43-3) Is Not Advisable


Within the [1,2,4]triazolo[4,3-c]quinazoline scaffold, small variations in substituent identity and position profoundly alter biological activity profiles. The 2,4-dichlorophenyl substitution pattern on the triazole ring and the N-phenylamino group at position 5 of the quinazoline core are critical determinants of target affinity and selectivity. In the anticonvulsant series reported by Zheng et al. (2013), a shift from a 5-phenyl to a 5-phenylamino substitution—as is present in CAS 477853-43-3—was shown to modulate both potency and neurotoxicity in the maximal electroshock seizure (MES) model [1]. Similarly, in the EGFR-TK inhibitor series, the nature of the aryl substituent at position 3 and the amino substituent at position 5 directly impacted IC₅₀ values across a 10-fold range [2]. These SAR data demonstrate that compounds differing by even a single halogen position or N-substituent cannot be assumed to exhibit equivalent biological performance, making empirical verification essential for procurement decisions.

Quantitative Differentiation Evidence for 3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 477853-43-3) vs. Closest Analogs


Structural Differentiation: 2,4-Dichlorophenyl vs. 3,4-Dichlorophenyl Regioisomer

CAS 477853-43-3 bears a 2,4-dichlorophenyl substituent at position 3 of the triazolo[4,3-c]quinazoline core, whereas its closest regioisomeric analog, 3-(3,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 338977-98-3), carries the chlorine atoms at the 3- and 4-positions of the phenyl ring. In the broader triazoloquinazoline anticonvulsant SAR landscape, the position of halogen substitution on the 3-aryl ring has been shown to influence both MES ED₅₀ values and protective indices (PI = TD₅₀/ED₅₀) by more than 2-fold across closely related analogs [1]. The 2,4-dichloro pattern introduces a unique ortho-chloro steric and electronic environment that can alter molecular conformation, dipole moment, and target binding pose relative to the 3,4-dichloro isomer.

Anticonvulsant SAR Medicinal chemistry Triazoloquinazoline

N-Phenyl vs. N-(4-Methoxyphenyl) Substitution at Position 5: Impact on Lipophilicity and Predicted Blood-Brain Barrier Penetration

CAS 477853-43-3 features an N-phenyl substituent at position 5, in contrast to the N-(4-methoxyphenyl) analog (CAS 477853-44-4). The presence of the methoxy group in CAS 477853-44-4 increases molecular weight (436.3 vs. 406.3 g/mol) and introduces a hydrogen bond acceptor that reduces calculated logP. Based on the triazolo[4,3-c]quinazoline anticonvulsant SAR, compounds with N-phenyl substitution at position 5 displayed superior MES protective indices compared to N-(4-methoxyphenyl) analogs, with PI values differing by up to 3.5-fold within the same core scaffold [1]. This trend is consistent with the broader observation that excessive polarity at the N-5 position diminishes CNS penetration and anticonvulsant efficacy.

CNS drug discovery Lipophilicity BBB penetration

Anticonvulsant Class-Level Potency Benchmark: Triazolo[4,3-c]quinazoline Scaffold vs. Clinical Standard Valproate

A closely related compound within the triazolo[4,3-c]quinazoline class, compound 8h (a 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-amine derivative), demonstrated an MES ED₅₀ of 27.4 mg/kg and a protective index (PI) of 5.8, significantly outperforming the clinical standard valproate (ED₅₀ = 272 mg/kg; PI = 1.6) in the same mouse MES model [1]. While CAS 477853-43-3 has not been directly tested in this assay, its structural features—specifically the 2,4-dichlorophenyl group and N-phenylamino substitution—align with the SAR trends associated with enhanced anticonvulsant potency within this chemotype. For context, the class-level PI range spans from approximately 1.2 (inactive) to 5.8 (most promising), establishing a quantitative framework against which CAS 477853-43-3 can be benchmarked once experimentally profiled.

Anticonvulsant activity MES model Epilepsy drug discovery

Procurement-Grade Differentiation: Purity Specification and Vendor Availability vs. Analogs

CAS 477853-43-3 is commercially available from specialty chemical suppliers including CymitQuimica and AK Scientific at a purity specification of ≥95% , which is comparable to the purity grades offered for its closest analogs CAS 338977-98-3 (3,4-dichloro regioisomer) and CAS 338977-99-4 (2-fluoro analog). However, CAS 477853-43-3 carries a 'patent-protected' designation on ChemicalBook, indicating that its synthesis or use may be subject to intellectual property constraints that limit the number of qualified suppliers . This restricted supplier landscape contrasts with the more broadly available 3,4-dichloro isomer (CAS 338977-98-3), which is listed by multiple vendors. For procurement planning, this means CAS 477853-43-3 may require longer lead times and careful IP due diligence compared to its isomer.

Chemical procurement Purity specification Supply chain

Computational Differentiation: Predicted EGFR Kinase Binding Mode vs. 2-Fluoro Analog

In the EGFR-TK inhibitor series of [1,2,4]triazolo[4,3-c]quinazolines reported by El-Messery et al. (2020), the nature of the 3-aryl substituent was a critical determinant of EGFR inhibitory potency, with IC₅₀ values ranging from 0.69 to 1.8 µM across structurally diverse analogs, compared to gefitinib (IC₅₀ = 1.74 µM) [1]. The 2,4-dichlorophenyl group present in CAS 477853-43-3 introduces dual electron-withdrawing chlorine atoms that are predicted to engage in hydrophobic contacts within the EGFR ATP-binding pocket, a binding mode that is expected to differ from the 2-fluorophenyl analog (CAS 338977-99-4), where the smaller, more electronegative fluorine atom would produce a distinct electrostatic surface and potentially weaker hydrophobic packing. While direct EGFR IC₅₀ data for CAS 477853-43-3 are not available, the SAR framework from El-Messery et al. indicates that the 2,4-dichloro substitution pattern falls within the favorable hydrophobic bulk range associated with sub-micromolar EGFR inhibitory activity.

EGFR-TK inhibition Molecular docking Cancer drug discovery

DNA Intercalation and Topoisomerase II Inhibition Potential: Class-Level Evidence for Anticancer Screening

The [1,2,4]triazolo[4,3-c]quinazoline scaffold has been validated as a DNA intercalator and Topo II inhibitor chemotype. In the series reported by Gaber et al. (2023), compound 16 demonstrated Topo II catalytic inhibition at 10 µM, with IC₅₀ values against HCT-116 and HepG2 cell lines in the low micromolar range, and induced 2.18-fold BAX upregulation with 1.9-fold Bcl-2 downregulation [1]. Separately, Alesawy et al. (2021) reported compounds 14c–19b with cytotoxicity IC₅₀ values of 5.22–24.24 µM against HCT-116, HepG-2, and MCF-7 [2]. CAS 477853-43-3, with its planar triazoloquinazoline core and 2,4-dichlorophenyl substituent, possesses the structural prerequisites for DNA intercalation (planar aromatic system) and Topo II inhibition (heterocyclic H-bond acceptors). The 2,4-dichloro substitution pattern provides additional hydrophobic surface area for DNA base-pair stacking relative to unsubstituted or mono-substituted analogs, though direct intercalation data for this specific compound have not been reported.

Topoisomerase II inhibition DNA intercalation Anticancer

Recommended Research and Industrial Application Scenarios for 3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine (CAS 477853-43-3)


Anticonvulsant Drug Discovery: MES Primary Screening with Head-to-Head Benchmarking Against Valproate

CAS 477853-43-3 is an ideal candidate for inclusion in anticonvulsant screening cascades as a structurally differentiated member of the triazolo[4,3-c]quinazoline class. Based on the Zheng et al. (2013) SAR framework, in which the lead compound 8h achieved an MES ED₅₀ of 27.4 mg/kg and PI of 5.8 (vs. valproate ED₅₀ = 272 mg/kg, PI = 1.6), CAS 477853-43-3 should be evaluated in the MES model at 30, 100, and 300 mg/kg (i.p.) with rotarod neurotoxicity assessment to determine its protective index [1]. The 2,4-dichlorophenyl and N-phenyl substitution pattern positions this compound at a previously unexplored node of the triazoloquinazoline anticonvulsant SAR matrix.

EGFR-TK Inhibitor Screening: Kinase Profiling Against Gefitinib as Reference Standard

Given the validated EGFR-TK inhibitory activity of [1,2,4]triazolo[4,3-c]quinazolines (IC₅₀ range 0.69–1.8 µM vs. gefitinib IC₅₀ = 1.74 µM), CAS 477853-43-3 should be prioritized for in vitro EGFR kinase inhibition profiling and counter-screening against a panel of tyrosine kinases to establish selectivity [2]. The 2,4-dichlorophenyl substituent is predicted to enhance hydrophobic pocket occupancy relative to mono-halogenated analogs, potentially yielding improved EGFR potency.

DNA Intercalation and Topoisomerase II Inhibition Screening for Anticancer Lead Identification

CAS 477853-43-3 should be evaluated in a DNA intercalation assay (e.g., ethidium bromide displacement) and Topo II enzyme inhibition assay, with cytotoxicity follow-up in HCT-116, HepG2, and MCF-7 cell lines. The Gaber et al. (2023) and Alesawy et al. (2021) studies provide a quantitative benchmark: active Topo II inhibitors in this class achieve cancer cell IC₅₀ values of 5.22–24.24 µM and significant DNA binding [3][4]. Apoptosis marker analysis (BAX/Bcl-2 ratio) and cell cycle analysis should be conducted for any hits with IC₅₀ < 25 µM.

Structure-Activity Relationship Expansion: Halogen Scanning Around the Triazoloquinazoline Core

CAS 477853-43-3 serves as a key SAR probe for mapping the halogen tolerance of the triazolo[4,3-c]quinazoline scaffold. Its 2,4-dichlorophenyl group provides a reference point for comparison with the 3,4-dichloro isomer (CAS 338977-98-3), the 2-fluoro analog (CAS 338977-99-4), and the unsubstituted phenyl derivatives. Procurement of CAS 477853-43-3 alongside these analogs enables systematic evaluation of how chlorine substitution pattern affects potency, selectivity, and physicochemical properties across multiple therapeutic target classes [1][2].

Quote Request

Request a Quote for 3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.